molecular formula C19H16FNO3 B271860 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

Katalognummer B271860
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: VWRGFHZBGYJAJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-875, is a potential drug candidate for the treatment of type 2 diabetes. It is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells. TAK-875 has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies.

Wirkmechanismus

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is expressed in pancreatic β-cells. Activation of GPR40 by this compound leads to the release of intracellular calcium ions, which in turn stimulates insulin secretion from the β-cells. This compound has been shown to be highly selective for GPR40, with little or no activity at other G protein-coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies. In clinical trials, this compound has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its high selectivity for GPR40, which makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, one limitation of this compound is its relatively low potency, which may require high concentrations for some experiments. In addition, this compound is not suitable for use in animal models that do not express GPR40.

Zukünftige Richtungen

There are several potential directions for future research on 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the development of more potent and selective GPR40 agonists that may have improved efficacy and pharmacokinetic properties. Another area of interest is the study of the long-term effects of this compound on glucose homeostasis and β-cell function. Finally, this compound may have potential applications in other metabolic disorders, such as obesity and metabolic syndrome.

Synthesemethoden

The synthesis of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of 3-(2-furyl)benzoic acid, the coupling of 4-fluorobenzylamine to the carboxylic acid group, and the reduction of the nitro group to the amino group. The final product is obtained by the reaction of the intermediate with formaldehyde and formic acid. The overall yield of this compound is around 10%.

Wissenschaftliche Forschungsanwendungen

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical and clinical trials for its potential as a treatment for type 2 diabetes. In preclinical studies, this compound has been shown to improve glucose tolerance and enhance insulin secretion in animal models of diabetes. In clinical trials, this compound has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

Eigenschaften

Molekularformel

C19H16FNO3

Molekulargewicht

325.3 g/mol

IUPAC-Name

3-[5-[[(4-fluorophenyl)methylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-16-6-4-13(5-7-16)11-21-12-17-8-9-18(24-17)14-2-1-3-15(10-14)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI-Schlüssel

VWRGFHZBGYJAJY-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CC=C(C=C3)F

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.